![molecular formula C8H11BrO B3118058 1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone CAS No. 2306268-76-6](/img/structure/B3118058.png)

1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone

Übersicht

Beschreibung

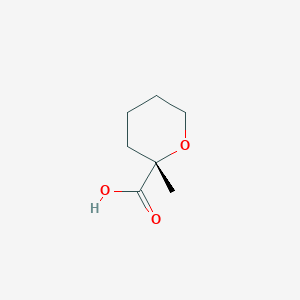

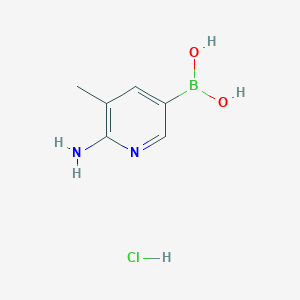

“1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone” is a chemical compound with the CAS number 2306268-76-6 . It’s used in laboratory chemicals and the manufacture of substances .

Molecular Structure Analysis

The molecular formula of “1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone” is C8H11BrO . The average mass is 203.076 Da .Physical And Chemical Properties Analysis

The molecular weight of “1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone” is 203.08 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Brominated Flame Retardants and Environmental Research

One study offers a critical review of novel brominated flame retardants (NBFRs), examining their occurrence in indoor air, dust, consumer goods, and food. This review emphasizes the need for more research on NBFRs due to their increasing application, potential risks, and the large knowledge gaps for many of these compounds. It highlights the importance of developing optimized analytical methods and further investigating indoor environments, emission sources, and potential leaching of these compounds (Zuiderveen, Slootweg, & de Boer, 2020).

Advances in Hydrogenation of Derivatives to Pentanediol

Another piece of research reviews recent advances in the synthesis of 1,2-pentanediol and 1,5-pentanediol from furfural and its derivatives, focusing on the catalytic hydrogenation process. This review systematically covers the catalysts used in these processes, offering insights into the development of new, efficient, and stable catalyst systems for the hydrogenation of furfural and its derivatives, which are of interest for their potential applications in creating high-value fine chemicals (Tan et al., 2021).

Transforming Biomass-Derived Chemicals

A study on the catalytic transformation of biomass-derived furfurals to cyclopentanones and their derivatives discusses the significance of cyclopentanone as a crucial petrochemical intermediate. It reviews the hydrogenative ring rearrangement and catalytic conversion processes, aiming to improve scalability, selectivity, environmental footprint, and cost competitiveness of these processes. This could inform potential applications of similar chemical transformations in industrial settings (Dutta & Bhat, 2021).

Safety and Hazards

According to the safety data sheet, this compound is classified as having acute toxicity (oral, Category 4, H302) according to OSHA 29 CFR 1910.1200 . It’s harmful if swallowed . Precautionary measures include washing hands thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

1-[3-(bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO/c1-6(10)8-2-7(3-8,4-8)5-9/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMDOFYACVYFAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12CC(C1)(C2)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid](/img/structure/B3117999.png)

![[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B3118043.png)

![tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid](/img/structure/B3118048.png)